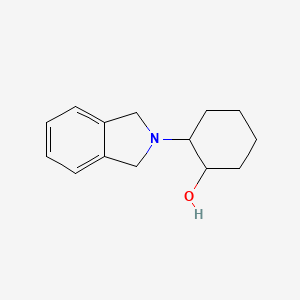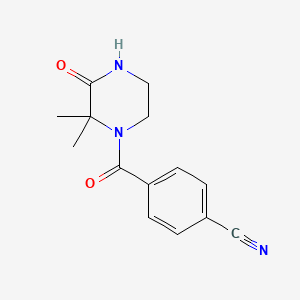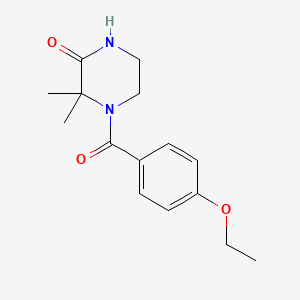![molecular formula C13H15N3O B6497471 2-[(pyrrolidin-2-yl)methoxy]quinoxaline CAS No. 1283488-00-5](/img/structure/B6497471.png)
2-[(pyrrolidin-2-yl)methoxy]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[(pyrrolidin-2-yl)methoxy]quinoxaline” is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been extensively studied . A common method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating .作用機序
Target of Action
Compounds with a pyrrolidine ring have been reported to show selectivity towards various biological targets . For instance, some compounds have shown nanomolar activity against CK1γ and CK1ε .
Mode of Action
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Compounds with a pyrrolidine ring have shown various biological activities, suggesting that they may have diverse molecular and cellular effects .
実験室実験の利点と制限
2-[(pyrrolidin-2-yl)methoxy]quinoxaline is a useful tool for laboratory experiments due to its wide range of potential applications. In particular, it can be used as a tool for synthesis, as well as for the study of its biochemical and physiological effects. Additionally, this compound can be used to study the mechanism of action of various drugs, as well as to study the effects of various diseases. However, there are some limitations to the use of this compound in laboratory experiments. In particular, it is a relatively unstable compound, and thus its use may be limited in some experiments. Additionally, the effects of this compound may vary depending on the concentration used, as well as the reaction conditions.
将来の方向性
The potential applications of 2-[(pyrrolidin-2-yl)methoxy]quinoxaline are numerous, and thus there are many potential future directions for research. In particular, further research is needed to better understand the mechanism of action of this compound, as well as its potential use in the treatment of various diseases. Additionally, further research is needed to explore the potential of this compound as an antifungal agent, as well as its potential use in the synthesis of a variety of organic compounds. Furthermore, further research is needed to explore the potential of this compound as an antioxidant and to study its effects on various cellular targets. Finally, further research is needed to explore the potential of this compound as a tool for drug discovery and development.
合成法
2-[(pyrrolidin-2-yl)methoxy]quinoxaline can be synthesized using a variety of methods. The most common method is the reaction of pyrrolidine with 2-chloroquinoxaline. This reaction is typically carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as pyridine. The reaction can be further optimized by varying the reaction conditions, such as temperature and reaction time. Other methods for synthesizing this compound include the reaction of pyrrolidine with 2-methoxyquinoxaline, as well as the condensation of pyrrolidine and 2-chloroquinoxaline in the presence of a base.
科学的研究の応用
2-[(pyrrolidin-2-yl)methoxy]quinoxaline has been studied extensively for its potential applications in various fields of science and technology. In particular, its use in synthesis has been studied extensively, as it has been found to be a useful tool in the synthesis of a variety of organic compounds. Furthermore, this compound has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer’s disease. Additionally, this compound has been studied for its potential use as an antifungal agent.
特性
IUPAC Name |
2-(pyrrolidin-2-ylmethoxy)quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-2-6-12-11(5-1)15-8-13(16-12)17-9-10-4-3-7-14-10/h1-2,5-6,8,10,14H,3-4,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDURXURVKDHQBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z)-7-[(3,5-dimethylpiperidin-1-yl)methyl]-2-[(furan-2-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6497398.png)
![4-methyl-2-[(pyrrolidin-2-yl)methoxy]-1,3-thiazole](/img/structure/B6497413.png)
![4-methyl-6-[(piperidin-4-yl)methoxy]pyrimidine](/img/structure/B6497415.png)
![2-methyl-6-[(piperidin-3-yl)methoxy]pyridine](/img/structure/B6497426.png)
![2-[(piperidin-3-yl)methoxy]-1,3-benzoxazole](/img/structure/B6497432.png)
![3-methyl-2-[(piperidin-3-yl)methoxy]pyridine](/img/structure/B6497437.png)

![4-[2-(2,4-dichlorophenoxy)acetyl]-3,3-dimethylpiperazin-2-one](/img/structure/B6497456.png)

![3,3-dimethyl-4-[1-(thiophene-2-sulfonyl)piperidine-3-carbonyl]piperazin-2-one](/img/structure/B6497464.png)
![3-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-8-[(pyrrolidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B6497479.png)
![3-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B6497481.png)
![4-{4-[(4-fluorophenyl)sulfanyl]butanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B6497489.png)